

# 5-Chloro-4-methylquinoline CAS 144147-03-5 properties

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## Compound of Interest

Compound Name: 5-Chloro-4-methylquinoline

Cat. No.: B8184461

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An In-depth Technical Guide to **5-Chloro-4-methylquinoline**

## Abstract

This technical guide provides a comprehensive overview of **5-Chloro-4-methylquinoline** (CAS No. 144147-03-5), a halogenated quinoline derivative of significant interest in synthetic and medicinal chemistry. Quinoline scaffolds are foundational in drug discovery, demonstrating a wide spectrum of biological activities including antimalarial, antibacterial, and anticancer properties.<sup>[1][2][3]</sup> The introduction of specific substituents, such as a chloro group at the C5 position and a methyl group at C4, modulates the electronic and steric properties of the molecule, offering a unique building block for the development of novel therapeutic agents and functional materials. This document details its physicochemical properties, provides an analysis of its expected spectroscopic characteristics, explores plausible synthetic routes, discusses its chemical reactivity, and surveys its potential applications in research and drug development.

## Physicochemical and Structural Properties

**5-Chloro-4-methylquinoline** is a substituted heterocyclic aromatic compound. Its core structure, quinoline, is a bicyclic system composed of a benzene ring fused to a pyridine ring.

The specific substitution pattern of this isomer dictates its unique chemical behavior and potential for further functionalization.

Table 1: Core Properties of **5-Chloro-4-methylquinoline**

Property	Value	Source
CAS Number	144147-03-5	[4]
Molecular Formula	C <sub>10</sub> H <sub>8</sub> ClN	[4]
Molecular Weight	177.63 g/mol	[4]
Appearance	(Predicted) Off-white to light yellow solid	N/A
Melting Point	(Predicted) Data not available; expected to be a solid at room temperature based on related isomers like 2-Chloro-4-methylquinoline.[5][6]	N/A
Boiling Point	(Predicted) Data not available; expected to be >200 °C at atmospheric pressure.	N/A
Solubility	(Predicted) Likely soluble in common organic solvents like dichloromethane (DCM), chloroform, and methanol; sparingly soluble in water.	N/A

## Spectroscopic Characterization Profile

While specific spectra for CAS 144147-03-5 are not readily available in public databases, its structure allows for a reliable prediction of its key spectroscopic features based on established principles of NMR, IR, and MS analysis.[7][8][9]

Table 2: Predicted Spectroscopic Data

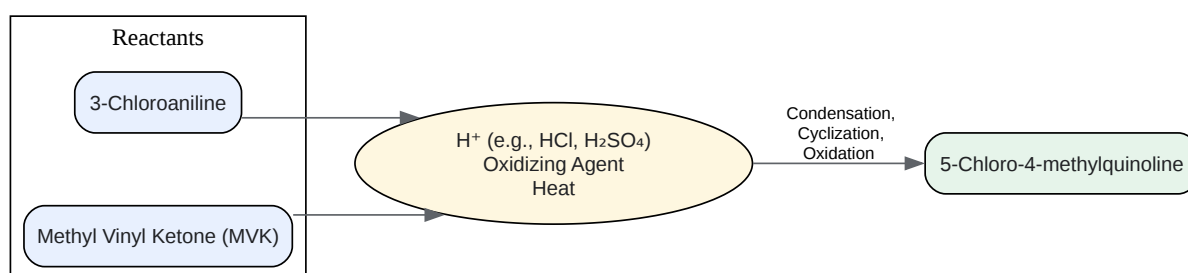
Technique	Expected Features
<sup>1</sup> H NMR	Aromatic Protons ( $\delta$ 7.0-8.8 ppm): Five protons on the quinoline ring system. The protons on the pyridine ring (H2, H3) and the benzene ring (H6, H7, H8) will appear as complex multiplets (doublets, triplets, or doublets of doublets). The electron-withdrawing chlorine at C5 will deshield adjacent protons. Methyl Protons ( $\delta$ 2.4-2.7 ppm): A singlet corresponding to the three protons of the C4-methyl group.
<sup>13</sup> C NMR	Aromatic Carbons ( $\delta$ 120-150 ppm): Ten distinct signals are expected. The carbon bearing the chlorine (C5) will be significantly influenced. Other key signals include the quaternary carbons (C4, C4a, C8a) and the carbons of the pyridine ring (C2, C3). Methyl Carbon ( $\delta$ 15-25 ppm): A single upfield signal for the methyl group.
IR Spectroscopy	C=C and C=N Stretching ( $1500-1650\text{ cm}^{-1}$ ): Characteristic sharp peaks for the aromatic quinoline core. C-H Stretching (Aromatic) ( $3000-3100\text{ cm}^{-1}$ ): Sharp absorptions just above $3000\text{ cm}^{-1}$ . C-H Stretching (Aliphatic) ( $2850-3000\text{ cm}^{-1}$ ): Absorptions for the methyl group. C-Cl Stretching ( $700-850\text{ cm}^{-1}$ ): A strong absorption in the fingerprint region.
Mass Spectrometry (EI)	Molecular Ion ( $M^+$ ): A prominent peak at $m/z = 177$ . Isotope Peak ( $M+2$ ) <sup>+</sup> : A significant peak at $m/z = 179$ , approximately one-third the intensity of the $M^+$ peak, which is characteristic of a monochlorinated compound. Fragmentation: Loss of Cl ( $m/z = 142$ ) and fragmentation of the quinoline ring.

# Synthesis and Reactivity

## Synthetic Pathways

The synthesis of substituted quinolines is a well-established field in organic chemistry, with several named reactions providing versatile routes.[10] For **5-Chloro-4-methylquinoline**, a plausible and efficient approach would be the Doebner-von Miller reaction. This acid-catalyzed reaction involves the condensation of an aniline derivative with an  $\alpha,\beta$ -unsaturated carbonyl compound.

In this specific case, the key precursors would be 3-chloroaniline and methyl vinyl ketone (MVK). The reaction proceeds through a Michael addition, followed by cyclization and subsequent oxidation to yield the aromatic quinoline ring.



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Caption: A plausible Doebner-von Miller synthesis route for **5-Chloro-4-methylquinoline**.

Experimental Protocol (Conceptual):

- To a stirred solution of 3-chloroaniline in an acidic medium (e.g., acetic acid or hydrochloric acid), an oxidizing agent (historically nitrobenzene, though greener alternatives are preferred) is added.
- Methyl vinyl ketone (MVK) is added dropwise to the mixture, controlling the temperature to manage the exothermic reaction.

- The reaction mixture is heated to reflux for several hours to drive the cyclization and aromatization steps.
- Upon completion, the mixture is cooled, neutralized with a base (e.g., NaOH solution), and extracted with an organic solvent.
- The crude product is purified using column chromatography or recrystallization to yield pure **5-Chloro-4-methylquinoline**.

This general methodology has been successfully applied to synthesize various substituted quinolines, such as 8-Chloro-4-methylquinoline from 2-chloroaniline and MVK.[11]

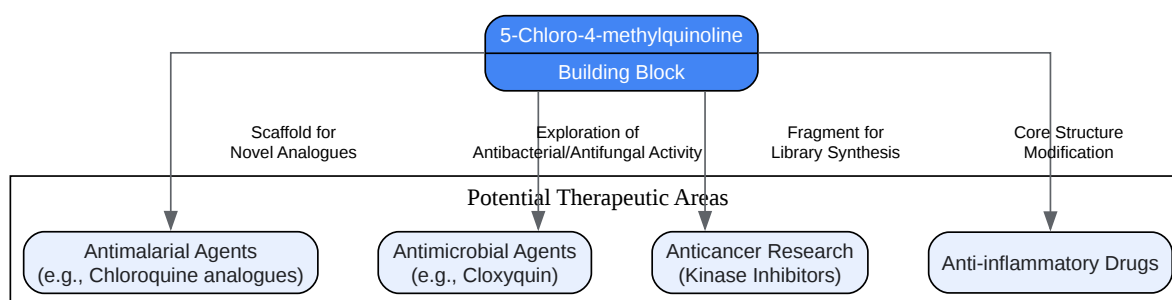
## Chemical Reactivity

The reactivity of **5-Chloro-4-methylquinoline** is governed by the interplay of its constituent parts: the electron-rich benzene ring, the electron-deficient pyridine ring, the deactivating chloro-substituent, and the activating methyl group.

- **N-Protonation and Alkylation:** The lone pair of electrons on the nitrogen atom makes it basic and susceptible to protonation in acidic media or alkylation to form quaternary quinolinium salts.
- **Nucleophilic Aromatic Substitution ( $S_NAr$ ):** While chloro-groups at the C2 and C4 positions of the quinoline ring are highly activated towards nucleophilic substitution, the C5-chloro group is less reactive. However, under forcing conditions (high temperature, strong nucleophiles), it can be displaced.
- **Electrophilic Aromatic Substitution (EAS):** The quinoline ring is deactivated towards electrophilic attack, especially in acidic conditions where the nitrogen is protonated. When substitution does occur, it is directed to the benzene ring, typically at the C8 position. The presence of the C5-chloro group further deactivates the ring.
- **Reactions of the Methyl Group:** The C4-methyl group is activated and can undergo condensation reactions with aldehydes or be oxidized to a carboxylic acid under strong oxidizing conditions.

## Potential Applications in Research and Drug Development

The quinoline motif is a "privileged scaffold" in medicinal chemistry due to its presence in a vast number of biologically active compounds.[1][12] The incorporation of a chlorine atom often enhances a compound's metabolic stability, membrane permeability, and binding affinity.[13]



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Caption: Potential research applications stemming from the **5-Chloro-4-methylquinoline** core structure.

- **Antimalarial Drug Discovery:** The 4-aminoquinoline core is famous for its role in antimalarial drugs like chloroquine. **5-Chloro-4-methylquinoline** serves as a valuable starting material for synthesizing novel quinoline-based compounds, potentially overcoming existing drug resistance mechanisms.[14]
- **Antibacterial and Antituberculosis Research:** Halogenated quinolines have shown potent activity against various bacteria. For instance, Cloxyquin (5-chloroquinolin-8-ol) is effective against Mycobacterium tuberculosis, including multidrug-resistant strains.[15] This highlights the potential of the 5-chloroquinoline scaffold in developing new antibiotics.
- **Anticancer Agents:** Many kinase inhibitors used in cancer therapy incorporate a quinoline core. The specific substitution pattern of **5-Chloro-4-methylquinoline** provides a unique

vector for designing molecules that can selectively target protein kinases involved in cell proliferation and survival.

- Materials Science: Quinoline derivatives are also explored as corrosion inhibitors, ligands in organometallic chemistry, and components of organic light-emitting diodes (OLEDs).

## Conclusion

**5-Chloro-4-methylquinoline** (CAS 144147-03-5) is a chemical entity with significant untapped potential. While detailed experimental data for this specific isomer is sparse, its structural relationship to a well-studied class of compounds provides a strong foundation for predicting its properties and reactivity. As a versatile building block, it offers medicinal chemists and materials scientists a valuable tool for constructing novel molecules with tailored biological activities and functionalities. Further investigation into its synthesis, characterization, and application is warranted to fully explore its utility in advancing science and technology.

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